N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206996-63-5
VCID: VC6201364
InChI: InChI=1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Molecular Formula: C23H24N2O4
Molecular Weight: 392.455

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide

CAS No.: 1206996-63-5

Cat. No.: VC6201364

Molecular Formula: C23H24N2O4

Molecular Weight: 392.455

* For research use only. Not for human or veterinary use.

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide - 1206996-63-5

Specification

CAS No. 1206996-63-5
Molecular Formula C23H24N2O4
Molecular Weight 392.455
IUPAC Name N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26)
Standard InChI Key JWCVCKRSFNAJJD-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacophoric elements:

  • 1,2-Oxazole Core: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. The oxazole’s 3-position is functionalized with a carboxamide group (-CONH2), while the 5-position bears a phenyl substituent .

  • Tetrahydropyran-Oxane Scaffold: A six-membered oxygen-containing ring (oxane) substituted at the 4-position with a 2-methoxyphenyl group. This moiety is linked to the oxazole’s carboxamide via a methylene bridge (-CH2-).

  • Methoxyphenyl Substituent: A 2-methoxy-substituted benzene ring attached to the oxane, contributing lipophilicity and steric bulk that may influence target binding.

The full molecular formula is C23H24N2O4C_{23}H_{24}N_{2}O_{4}, yielding a molecular weight of 392.455 g/mol . The InChI key (Standard InChI: 1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26)) confirms the stereochemistry and bonding pattern.

Physicochemical Profile

Key properties derived from its structure include:

  • Lipophilicity: Calculated logP values (estimated via XLogP3) suggest moderate hydrophobicity, favoring membrane permeability.

  • Hydrogen Bonding: The carboxamide and oxazole nitrogens provide H-bond acceptor/donor sites, critical for target engagement.

  • Solubility: Limited aqueous solubility (predicted <1 mg/mL) necessitates formulation enhancements for in vivo applications .

Table 1: Comparative Physicochemical Properties of Related Oxazole Derivatives

CompoundMolecular FormulaMolecular WeightlogPH-Bond DonorsH-Bond Acceptors
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamideC23H24N2O4C_{23}H_{24}N_{2}O_{4}392.453.216
5-Phenyl-1,2-oxazole-3-carboxamide (base structure)C10H8N2O2C_{10}H_{8}N_{2}O_{2}188.181.823
N-(Tetrahydropyran-4-ylmethyl)-1,2-oxazole-3-carboxamideC10H14N2O3C_{10}H_{14}N_{2}O_{3}210.230.924

Synthetic Methodology

Retrosynthetic Analysis

The compound’s synthesis is achieved through convergent strategies, as outlined below:

  • Oxazole Ring Formation: Cyclization of a β-keto nitrile precursor with hydroxylamine hydrochloride under acidic conditions yields the 1,2-oxazole core .

  • Carboxamide Introduction: Coupling the oxazole-3-carboxylic acid with 4-(2-methoxyphenyl)oxan-4-yl)methanamine via EDCI/HOBt-mediated amidation.

  • Oxane Ring Construction: Acid-catalyzed cyclization of a diol intermediate generates the tetrahydropyran ring, with subsequent Friedel-Crafts alkylation introducing the 2-methoxyphenyl group.

Optimization Challenges

Critical parameters influencing yield and purity include:

  • Temperature Control: Oxazole cyclization requires strict maintenance at 60–80°C to minimize side product formation .

  • Catalyst Selection: Lewis acids (e.g., ZnCl2) improve regioselectivity during Friedel-Crafts reactions.

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound with >95% purity.

Future Directions

While current data are promising, advancing this compound requires:

  • ADMET Profiling: Assessment of metabolic stability, CYP inhibition, and hERG liability.

  • In Vivo Efficacy: Xenograft studies to validate antitumor activity and optimal dosing regimens.

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